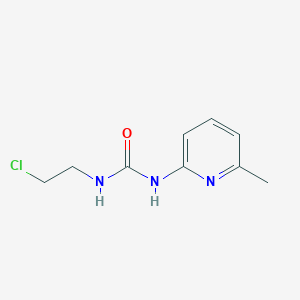![molecular formula C6H16N2O4S4 B14005113 Bis[2-mesylamidoethyl]disulfide CAS No. 90889-07-9](/img/structure/B14005113.png)
Bis[2-mesylamidoethyl]disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide is an organosulfur compound characterized by the presence of sulfonamide and disulfide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide typically involves the oxidative coupling of thiols and amines. One common method is the direct synthesis from thiols and amines using oxidative coupling agents . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide can be scaled up using similar oxidative coupling reactions. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective . This method allows for the efficient production of the compound with high yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Employed in the study of redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Mechanism of Action
The mechanism of action of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its biological effects, including its potential as an antioxidant and its role in redox signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide compound without the disulfide bond.
Sulfinamides: Compounds containing a sulfinyl group (R(S=O)NHR).
Sulfonamides: Compounds containing a sulfonyl group (R(S=O)2NR2).
Uniqueness
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide is unique due to the presence of both sulfonamide and disulfide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to simpler sulfonamides and sulfinamides .
Properties
CAS No. |
90889-07-9 |
|---|---|
Molecular Formula |
C6H16N2O4S4 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-[2-[2-(methanesulfonamido)ethyldisulfanyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C6H16N2O4S4/c1-15(9,10)7-3-5-13-14-6-4-8-16(2,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
UFXXVOPLOYNKRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCSSCCNS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)










![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


